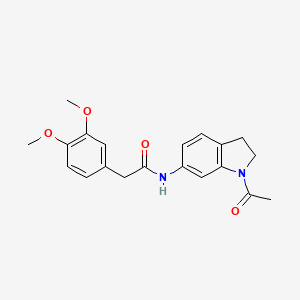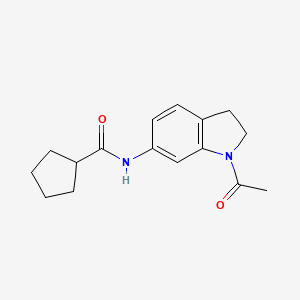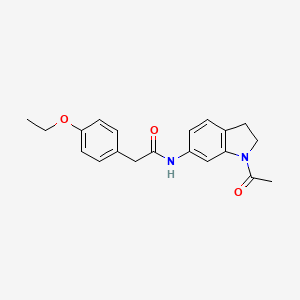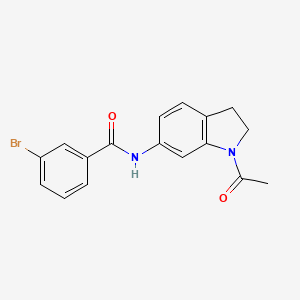
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide, or NADA for short, is an indole-based compound that has been studied for its potential therapeutic properties. NADA is a novel compound that has been developed by researchers as a potential treatment for a variety of conditions, including anxiety, depression, drug addiction, and inflammation. NADA has been shown to have a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of NADA is not yet fully understood, but it is believed to involve the modulation of the serotonin and dopamine systems. NADA has been shown to bind to a variety of serotonin and dopamine receptors, and to modulate the activity of these receptors in a manner that affects the activity of the neurotransmitters serotonin and dopamine.
Biochemical and Physiological Effects
NADA has been shown to have a range of biochemical and physiological effects. In animal studies, NADA has been shown to have anxiolytic effects, to reduce the symptoms of drug withdrawal, to have anti-inflammatory effects, and to reduce the symptoms of depression. NADA has also been shown to modulate the activity of the serotonin and dopamine systems, and to affect the activity of these neurotransmitters.
実験室実験の利点と制限
The use of NADA in laboratory experiments has a number of advantages. NADA is relatively easy to synthesize, and is relatively stable. In addition, NADA has a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications. However, there are some limitations to the use of NADA in laboratory experiments. NADA is a relatively new compound, and its mechanism of action is not yet fully understood. As a result, it is not yet known how NADA will interact with other compounds in the body, or how it will affect different physiological systems.
将来の方向性
In order to further explore the potential therapeutic applications of NADA, there are a number of future directions that can be taken. One potential direction is to further investigate the biochemical and physiological effects of NADA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential of NADA in the treatment of a variety of conditions, such as anxiety, depression, drug addiction, and inflammation. Finally, further research could be done to explore the potential interactions of NADA with other compounds in the body, and to further investigate its potential therapeutic applications.
合成法
NADA can be synthesized via a multi-step process that involves the reaction of a variety of chemical reagents. The first step involves the reaction of indole-6-carboxylic acid with acetyl chloride and sodium hydroxide to form the corresponding N-acetylindole-6-carboxylic acid. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid and sodium hydroxide to form NADA.
科学的研究の応用
NADA has been studied for its potential therapeutic properties, and has been investigated for its possible use in the treatment of a variety of conditions. In animal studies, NADA has been shown to have anxiolytic effects in mice, and to reduce the symptoms of drug withdrawal in rats. In addition, NADA has been studied for its anti-inflammatory effects in mice, as well as its potential to reduce the symptoms of depression in rats.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-9-8-15-5-6-16(12-17(15)22)21-20(24)11-14-4-7-18(25-2)19(10-14)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQAKFMOAARBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














